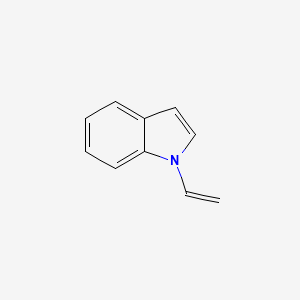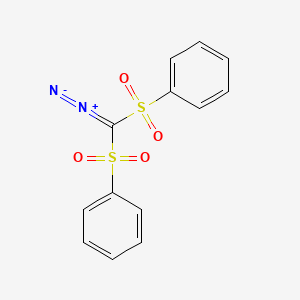
3-(11-Methyldodecoxy)propylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(11-Methyldodecoxy)propylammonium acetate is a chemical compound with the molecular formula C15H33NO3 and a molecular weight of 275.42742 g/mol . It is also known by other names such as 3-(isodecyloxy)propylammonium acetate and 3-(isotridecyloxy)propylammonium acetate . This compound is typically a colorless to pale yellow liquid with a characteristic amine odor .
Méthodes De Préparation
The synthesis of 3-(11-Methyldodecoxy)propylammonium acetate involves the reaction of 3-aminopropylamine with 11-methyldodecanol, followed by acetylation with acetic acid . The reaction conditions typically include:
Temperature: The reaction is carried out at elevated temperatures, often around 298.2°C.
Pressure: The reaction is conducted at atmospheric pressure.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial production methods involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield .
Analyse Des Réactions Chimiques
3-(11-Methyldodecoxy)propylammonium acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-(11-Methyldodecoxy)propylammonium acetate has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(11-Methyldodecoxy)propylammonium acetate involves its interaction with molecular targets such as cell membranes and proteins . It can disrupt membrane integrity and alter protein function, leading to various biological effects . The pathways involved include membrane disruption and protein denaturation .
Comparaison Avec Des Composés Similaires
3-(11-Methyldodecoxy)propylammonium acetate can be compared with similar compounds such as:
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific alkyl chain length and branching, which can influence its physical and chemical properties .
Propriétés
Formule moléculaire |
C18H39NO3 |
|---|---|
Poids moléculaire |
317.5 g/mol |
Nom IUPAC |
3-(11-methyldodecoxy)propylazanium;acetate |
InChI |
InChI=1S/C16H35NO.C2H4O2/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17;1-2(3)4/h16H,3-15,17H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
OZSOXRQOOAGGHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCOCCC[NH3+].CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B14747507.png)
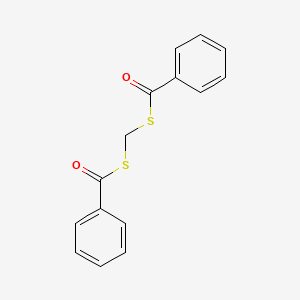
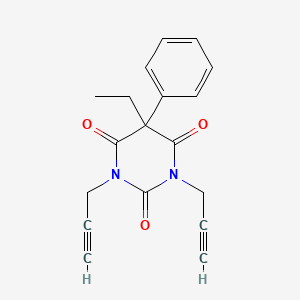
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methylphenol](/img/structure/B14747523.png)
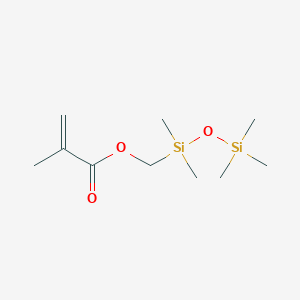
![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
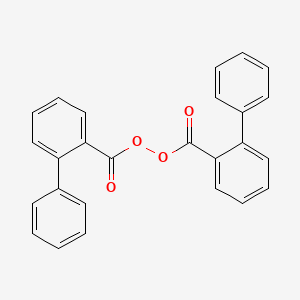
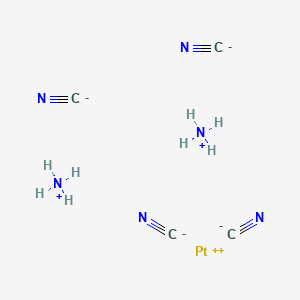

![Cyclohepta[f]indene](/img/structure/B14747578.png)

![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
